molecular formula C22H27N3O5S B2655292 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946219-46-1

1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Katalognummer: B2655292
CAS-Nummer: 946219-46-1
Molekulargewicht: 445.53
InChI-Schlüssel: KYGPKAZPMXQWNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic chemical compound designed for research applications. This molecule integrates a 3,4-dimethoxybenzyl group, a urea linker, and a 1,2-dimethylindole sulfonamide moiety. The 3,4-dimethoxybenzyl group is a notable functional group in chemical synthesis, recognized for its role as a protective group that can enhance precursor solubility and stability against oxidation, with cleavage achievable under specific conditions such as elevated temperature and acidic environments . The urea pharmacophore is a critical structural feature found in many potent enzyme inhibitors, particularly against targets like soluble epoxide hydrolase (sEH), where it functions by forming key hydrogen bonds within a hydrophobic active site . Indole sulfonamide derivatives are subjects of ongoing investigation in medicinal chemistry for their potential bioactive properties. Researchers can utilize this compound as a building block for developing novel chemical entities or as a tool compound for probing biochemical pathways. The product is supplied for non-human research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Eigenschaften

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-21(17-7-5-6-8-18(17)25(15)2)31(27,28)12-11-23-22(26)24-14-16-9-10-19(29-3)20(13-16)30-4/h5-10,13H,11-12,14H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGPKAZPMXQWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a novel synthetic urea derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.52 g/mol
  • IUPAC Name : 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications for the activity of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea.

Activity Type Related Compound Mechanism/Effect Reference
AntibacterialBenzothiazole ethyl ureaInhibition of DNA gyrase and topoisomerases
Antioxidant3,4-DimethoxybenzaldehydeRadical scavenging activity
AntidepressantPiperazine derivativesModulation of serotonin receptors

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluating benzothiazole ethyl urea derivatives found that they effectively inhibited a range of bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae at low concentrations (MIC90s ranging from 0.015 to 0.25 μg/ml) . Although not directly tested on the target compound, the structural similarities suggest potential efficacy.
  • Antioxidant Activity Assessment : Research on methoxy-substituted phenolic compounds indicates that they possess significant antioxidant properties. This is particularly relevant for compounds like 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea due to their potential to mitigate oxidative stress-related diseases .
  • Neuropharmacological Studies : The indole moiety in the compound has been linked to various neuropharmacological effects. Compounds similar to this have been shown to interact with serotonin receptors and exhibit antidepressant-like effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound is primarily investigated for its role as a pharmacological agent . The structural features of the compound suggest potential interactions with biological targets, particularly in the context of cancer and neurological disorders.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, urea derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. The sulfonyl group in this compound may enhance its efficacy by improving solubility and bioavailability, which are critical for drug development.

Neuropharmacology

The indole moiety suggests potential activity on serotonin receptors, making it a candidate for treating mood disorders. Research has shown that modifications to the indole structure can lead to varying affinities for serotonin receptor subtypes, which could be explored further with this compound.

The biological activity of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be assessed through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. Future studies should focus on elucidating the specific pathways affected by this compound.

In Vivo Studies

Animal models are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds. Preliminary studies using similar urea derivatives have shown promising results in tumor regression and reduced metastasis when administered at therapeutic doses.

Synthetic Methodologies

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves several steps that can be optimized for yield and purity.

Synthetic Route Overview

The synthesis typically involves:

  • Formation of the urea linkage : This can be achieved through the reaction of isocyanates with amines.
  • Introduction of the indole sulfonyl group : This step may utilize sulfonation reactions to attach the sulfonyl moiety effectively.
  • Final coupling reactions : These steps may involve coupling agents or catalysts to ensure high yields.

Case Studies and Experimental Data

A comprehensive review of existing literature reveals various case studies where related compounds have been synthesized and tested:

StudyCompoundApplicationFindings
Urea Derivative AAnticancerInduced apoptosis in breast cancer cells
Indole-based Compound BNeuropharmacologyModulated serotonin receptor activity
Sulfonamide CAntiviralInhibited viral replication in vitro

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis: Sulfonyl Group Variations

The sulfonyl group in the target compound is attached to a 1,2-dimethylindole core, unlike phenylsulfonyl derivatives (e.g., Ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate in ) . Key differences include:

  • Electronic Effects : Indole’s aromatic system may engage in π-π stacking, while methyl groups could modulate electron density at the sulfonyl oxygen, affecting hydrogen-bonding capacity.

Urea vs. Ester Linkages

The target compound’s urea bridge contrasts with ester-linked analogs (e.g., ’s ethyl acrylate ester). Urea groups are stronger hydrogen-bond donors/acceptors, improving binding affinity to enzymes or receptors. Esters, while metabolically labile, may confer transient activity but lack the stability of urea derivatives.

Dimethoxybenzyl Group Positioning

The 3,4-dimethoxybenzyl moiety is conserved in both the target compound and ’s structure. This group likely enhances solubility via methoxy polar groups while maintaining lipophilicity for membrane penetration. Substitution patterns (e.g., 3,4- vs. 2,5-dimethoxy) in other analogs could alter binding kinetics or metabolic pathways.

Research Implications and Limitations

  • Structural Insights : Crystallographic data from analogs (e.g., ) suggest that the dimethoxybenzyl group adopts conformations favoring planar interactions, which may stabilize the target compound’s binding .
  • Synthetic Challenges : Sulfonylation steps (as in ) are critical for introducing the sulfonylethyl group, but regioselectivity in indole substitution remains a challenge .
  • Knowledge Gaps: Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the provided evidence, limiting functional comparisons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.